Ethylmethyldioxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

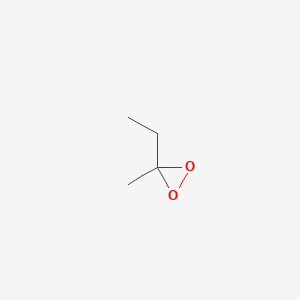

Ethylmethyldioxirane, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Epoxidation Reactions

Epoxidation of Vegetable Oils

One of the most significant applications of ethylmethyldioxirane is in the epoxidation of vegetable oils. A notable study by Akintayo et al. demonstrated the successful epoxidation of Plukenetia conophora oil using EMDO. The researchers employed a biphasic method with 2-butanone as the solvent, achieving complete conversion of double bonds to epoxy groups. This method is advantageous as it utilizes inexpensive oxidants like Oxone™ and allows for direct generation and use of EMDO in situ, enhancing efficiency in producing epoxidized oils from natural triglycerides .

Table 1: Epoxidation Efficiency of Various Oils Using EMDO

| Oil Type | Conversion Rate (%) | Method Used |

|---|---|---|

| Plukenetia conophora | 100 | Curci's biphasic method |

| Soybean oil | 95 | Direct EMDO application |

| Linseed oil | 90 | Phase transfer catalysis |

Synthesis of Nucleosides

Nucleic Acid Research

EMDO has been utilized in the synthesis of nucleosides for fluorescence studies. A study highlighted that EMDO could replace traditional oxidizing agents in solid-phase synthesis, yielding high coupling efficiencies (>97%) under nonbasic anhydrous conditions. This application is particularly valuable in the development of fluorescent nucleosides for various biochemical assays .

Organic Synthesis

General Organic Reactions

The compound has shown utility as an oxidizing agent in various organic reactions beyond epoxidation. It has been employed to oxidize a diverse range of organic compounds, facilitating the formation of epoxides, which are crucial intermediates in organic synthesis. Its effectiveness stems from its ability to generate dioxiranes that can selectively oxidize alkenes and other functional groups .

Industrial Applications

Production of Epoxy Resins

EMDO's role extends into industrial applications, particularly in producing epoxy resins and plasticizers. Epoxides derived from vegetable oils are increasingly used in creating environmentally friendly materials with enhanced properties such as durability and resistance to chemicals. The increasing demand for sustainable products drives research into optimizing the use of EMDO for producing bio-based epoxy materials .

Case Study 1: Epoxidation Efficiency

A comparative study on the epoxidation efficiency of different vegetable oils using EMDO revealed that oils with higher unsaturation levels yield better conversion rates. The study emphasized optimizing reaction conditions such as temperature and catalyst concentration to maximize efficiency.

Case Study 2: Nucleoside Synthesis

In nucleic acid research, a team successfully synthesized a series of fluorescent nucleosides using EMDO as an oxidant, demonstrating its potential to streamline synthesis processes while improving yields and reducing reaction times.

Análisis De Reacciones Químicas

Epoxidation Reactions

Plukenetia conophora oil epoxidation using ethylmethyldioxirane has been studied, with the best results achieved using the Curci's biphasic method and 2-butanone as the solvent . Spectroscopic techniques such as IR, 1H NMR, and 13C NMR confirm the complete conversion of double bonds to epoxy groups .

Curci's Biphasic Method: This method uses a water-insoluble ketone as both the dioxirane reagent and the organic solvent, along with a phase transfer catalyst (PTC) . Preliminary investigations have shown that ethyl methyl ketone works best for this process .

Reaction Scheme: The reactions involved in preparing this compound (EMDO) and its subsequent oxidation of the triglyceride of PKCP are summarized in Schemes 1 and 2 .

Thermal Decomposition

Ethylene oxide, a related compound, is relatively stable when heated. In the absence of a catalyst, it doesn't dissociate until it reaches 300 °C (572 °F). Above 570 °C (1,058 °F), a significant exothermic decomposition occurs via a radical mechanism .

Decomposition Products: The decomposition results in a gas mixture containing acetaldehyde, ethane, ethyl, methane, hydrogen, carbon dioxide, ketene, and formaldehyde . High-temperature pyrolysis (830–1,200 K (557–927 °C; 1,034–1,700 °F)) at elevated pressure in an inert atmosphere leads to a more complex gas mixture that also contains acetylene and propane .

Initiation of Chain: Contrary to isomerization, the chain's initiation mainly occurs as follows :

CH2CH2 O→⋅CH2CH2O⋅→CH2O CH2

In the presence of transition metal compounds as catalysts, the thermal decomposition of ethylene oxide can have its temperature reduced and produce ethyl as the main product, reversing the ethylene oxide synthesis reaction .

Reactions with Nucleophiles

Ethylene oxide, which shares a similar structure with this compound due to its epoxide ring, readily reacts with diverse compounds through ring-opening . These reactions typically involve nucleophiles via the S<sub>N</sub>2 mechanism in both acidic and alkaline media .

General Reaction Scheme:

CH2CH2 O Nu→Nu CH2CH2 O

Anionic Polymerization: Anionic polymerization of ethylene oxide is assisted by bases, such as alkoxides, hydroxides, carbonates, or other compounds of alkali or alkaline earth metals . The reaction mechanism is as follows :

CH2CH2 O RONa→RO CH2CH2 O−Na+RO CH2CH2 O−Na+ n CH2CH2 O→RO CH2CH2 O n CH2CH2 O−Na+RO CH2CH2 O n CH2CH2 O−Na+→RO CH2CH2 O n CH CH2 NaOHRO CH2CH2 O n CH2CH2 O−Na+ H2O→RO CH2CH2 O (n+1)OH NaOH

Computational Analysis

Computational methods are employed to investigate chemical reaction mechanisms, including those involving cyclic compounds. These methods include :

-

Investigation of stationary points.

-

Exploration of the reaction valley to determine chemically meaningful paths .

The dissection of the mechanism into reaction steps is energy-based .

Other Reactions

Propiedades

IUPAC Name |

3-ethyl-3-methyldioxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(2)5-6-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUARXXMHEFWVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464622 |

Source

|

| Record name | Dioxirane, ethylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58272-12-1 |

Source

|

| Record name | Dioxirane, ethylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.